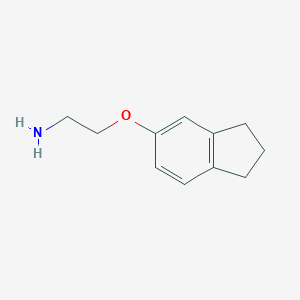

2-(2,3-Dihydro-1H-inden-5-yloxy)ethanamin

Übersicht

Beschreibung

2-(2,3-Dihydro-1H-inden-5-yloxy)ethanamine is an organic compound with the molecular formula C11H15NO. It is a derivative of indene, featuring an ethylamine group attached to an indan-5-yloxy moiety. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a building block in organic synthesis. It is utilized to create more complex molecules through:

- Nucleophilic Substitution Reactions: The amine group can react with various electrophiles.

- Oxidation and Reduction Reactions: The indene structure allows for modifications that can yield derivatives with unique properties.

Biology

Research has indicated potential biological activities of 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine:

- Anti-inflammatory Properties: Studies suggest it may inhibit pathways involved in inflammation.

- Antimicrobial Activity: Preliminary tests indicate effectiveness against certain bacterial strains.

Medicine

The compound is being explored for its therapeutic potential :

- Neurological Disorders: Investigations into its effects on neurotransmitter systems suggest possible applications in treating conditions like epilepsy and anxiety.

- Metabolic Disorders: Its role as a ghrelin receptor modulator positions it as a candidate for obesity and diabetes treatments.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Effective in nucleophilic substitutions and oxidation reactions. |

| Biology | Potential anti-inflammatory and antimicrobial agent | Exhibits activity against specific pathogens; further studies needed. |

| Medicine | Investigated for neurological and metabolic disorders | Shows promise in modulating neurotransmitter systems; requires more clinical trials. |

Case Studies

-

Case Study on Anti-inflammatory Effects:

- Researchers conducted in vitro studies to assess the compound's ability to inhibit pro-inflammatory cytokines. Results indicated a significant reduction in cytokine levels compared to controls, suggesting its potential as an anti-inflammatory agent.

-

Case Study on Antimicrobial Activity:

- A series of antimicrobial assays were performed against various bacterial strains. The compound demonstrated notable inhibitory effects on Gram-positive bacteria, warranting further investigation into its mechanism of action.

-

Clinical Exploration for Neurological Disorders:

- A pilot study evaluated the efficacy of 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine in patients with epilepsy. Preliminary results showed a reduction in seizure frequency, indicating potential therapeutic benefits.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine typically involves the reaction of 2,3-dihydro-1H-indene-5-ol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yloxy)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form saturated amines.

Substitution: The ethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted amines or ethers.

Wirkmechanismus

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,3-Dihydro-1H-inden-5-yloxy)ethanol: Similar structure but with a hydroxyl group instead of an amine.

2-(2,3-Dihydro-1H-inden-5-yloxy)acetic acid: Contains a carboxylic acid group instead of an amine.

2-(2,3-Dihydro-1H-inden-5-yloxy)propylamine: Features a propylamine group instead of an ethylamine.

Uniqueness

2-(2,3-Dihydro-1H-inden-5-yloxy)ethanamine is unique due to its specific combination of an indan-5-yloxy moiety and an ethylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various research and development applications .

Biologische Aktivität

2-(2,3-Dihydro-1H-inden-5-yloxy)ethanamine is an organic compound characterized by the molecular formula CHNO. It is a derivative of indene with potential applications in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of an indan-5-yloxy moiety linked to an ethylamine group. This structure allows it to interact with various biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 179.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine is primarily attributed to its ability to modulate the activity of specific molecular targets. The compound may exert its effects through:

- Receptor Binding : Interaction with neurotransmitter receptors or other signaling pathways.

- Enzyme Modulation : Inhibition or activation of enzymes involved in metabolic processes.

The exact pathways and molecular interactions require further investigation to elucidate their roles in biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine exhibit significant anticancer properties. For instance, derivatives have shown promising cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| SQ2 (related compound) | HT-29 | 3.38 |

| SQ2 (related compound) | COLO-205 | 10.55 |

These findings suggest that the indene moiety may enhance the compound's interaction with cellular targets involved in cancer progression .

Anti-inflammatory Properties

In addition to anticancer activity, compounds related to 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine have been investigated for their anti-inflammatory effects. Research indicates that these compounds can reduce the levels of pro-inflammatory cytokines and modulate oxidative stress markers in various disease models .

Study on VEGFR Inhibition

A study focused on a series of compounds structurally related to 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine demonstrated significant inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator in angiogenesis. The most potent compound exhibited an IC50 value of 0.014 µM against VEGFR-2 kinase activity. This suggests potential applications in cancer therapy by targeting angiogenic pathways .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity and interaction patterns of 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine with various biological targets. These studies provide insights into how structural modifications can enhance or diminish biological activity, guiding future drug design efforts .

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-6-7-13-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJCPSISJAUVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101258126 | |

| Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72955-84-1 | |

| Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72955-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.